1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide
Description
This compound features a quinoline core substituted with a cyano group at position 3 and an ethoxy group at position 4. The quinoline moiety is linked via a piperidine-4-carboxamide bridge to a 2,3-dihydro-1,4-benzodioxin-6-yl group. The ethoxy and cyano substituents likely enhance lipophilicity and electronic interactions, while the benzodioxan ring may contribute to metabolic stability .
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-2-32-20-4-5-22-21(14-20)25(18(15-27)16-28-22)30-9-7-17(8-10-30)26(31)29-19-3-6-23-24(13-19)34-12-11-33-23/h3-6,13-14,16-17H,2,7-12H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHURTFSGSRYHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis or other quinoline-forming reactions.
Introduction of the Cyano and Ethoxy Groups: These functional groups can be introduced through nucleophilic substitution reactions.
Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling with the Benzodioxin Moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide exhibits several promising biological activities:
Anticancer Activity
Research indicates that compounds with quinoline structures often possess anticancer properties. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis.
Neuroprotective Properties
The compound has been explored for its potential neuroprotective effects. It may interact with neurotransmitter systems and exhibit efficacy in models of neurodegenerative diseases.
Antimicrobial Effects
Some studies have indicated antimicrobial activity against a range of pathogens, making it a candidate for further exploration in the development of new antibiotics.
Case Study 1: Anticancer Mechanism
A study investigated the effects of this compound on breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis through modulation of the PI3K/Akt signaling pathway. This suggests potential for development as an anticancer agent .
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, the compound demonstrated protective effects on neuronal cells against beta-amyloid-induced toxicity. The mechanism was linked to reduced oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting their function.
Comparison with Similar Compounds
Key Compounds:
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) Core: 1,4-dihydropyridine (DHP) instead of quinoline. Substituents: Thioether-linked 4-methoxyphenyl group, furyl, and methoxyphenyl carboxamide. The thioether group in AZ331 may confer distinct redox properties compared to the ethoxy group in the target compound .
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) Core: Similar DHP structure to AZ331. Substituents: Bromophenyl group replaces methoxyphenyl in the thioether side chain.
Benzodioxan-Containing Analogues
Key Compounds:
N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (5a-i)
- Core : Benzodioxan linked to a sulfonamide group.
- Substituents : Variable alkyl/aralkyl chains (e.g., methyl, benzyl).
- Key Differences : The sulfonamide group replaces the piperidine-4-carboxamide in the target compound, altering hydrogen-bonding capacity. Compounds 5e and 5f demonstrated biofilm inhibition against E. coli and B. subtilis, suggesting benzodioxan derivatives may have broad-spectrum antimicrobial applications .
3',4'(1",4"-Dioxino)flavone (4f) and 3',4'(2-Hydroxymethyl-1",4"-dioxino)flavone (4g) Core: Flavone fused with a 1,4-dioxane ring. Substituents: Hydroxymethyl group in 4g. Key Differences: These compounds exhibit antihepatotoxic activity comparable to silymarin, highlighting the therapeutic versatility of benzodioxan-containing systems.
Pharmacological and Physicochemical Comparison
| Parameter | Target Compound | AZ331 | 5e/5f (Sulfonamides) | 4f/4g (Flavones) |
|---|---|---|---|---|
| Core Structure | Quinoline + benzodioxan | 1,4-Dihydropyridine | Benzodioxan + sulfonamide | Flavone + dioxane |
| Key Substituents | Cyano, ethoxy, piperidine-carboxamide | Methoxyphenyl, furyl, thioether | Nitrobenzenesulfonamide, alkyl | Hydroxymethyl, dioxane |
| Molecular Weight (Da)* | ~480 (estimated) | ~550 | ~420–500 | ~350–400 |
| Bioactivity | Not reported in evidence | Undisclosed (pharmacology study) | Biofilm inhibition (EC50: ~10 µM) | Antihepatotoxic (SGOT/SGPT ↓ 40%) |
| Metabolic Stability | High (quinoline + benzodioxan) | Moderate (DHP prone to oxidation) | Moderate (sulfonamide hydrolysis) | High (flavone + dioxane) |
*Estimates based on structural analogs.
Research Findings and Implications
- Structural Activity Relationships (SAR): The benzodioxan ring enhances metabolic stability across multiple compound classes (e.g., sulfonamides, flavones) . Quinoline’s aromatic system may offer superior target engagement compared to DHP cores in certain contexts (e.g., kinase inhibition) .
- Gaps in Knowledge: No direct pharmacological data for the target compound are available in the provided evidence. Comparative studies on quinoline vs. DHP cores in similar therapeutic contexts (e.g., antimicrobial, hepatoprotective) are lacking.
Biological Activity
The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide (CAS Number: 1226432-33-2) is a novel piperidine derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its inhibitory effects on various enzymes and its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.5 g/mol . The structure incorporates a piperidine ring, a quinoline moiety, and a benzodioxin group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1226432-33-2 |
| Molecular Formula | C27H28N4O2 |
| Molecular Weight | 440.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of the cyano and ethoxy groups into the quinoline framework is crucial for enhancing its biological activity.
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory activity against several enzymes:
-
Cathepsin K Inhibition :
- The compound demonstrated significant inhibitory effects on Cathepsin K (Cat K), an enzyme implicated in bone resorption and various diseases including osteoporosis.
- Structure–activity relationship (SAR) studies indicated that modifications at specific positions on the piperidine ring can enhance interaction with the enzyme's active site, leading to increased potency .
- Acetylcholinesterase Inhibition :
- Urease Inhibition :
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated moderate to strong antibacterial activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .
Case Studies
Several case studies have documented the biological effects of similar compounds with piperidine structures, providing insights into their mechanisms:
- Case Study on Piperidine Derivatives :
- Docking Studies :
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how is purity ensured?
The compound is synthesized via multi-step reactions, typically involving:
- Quinoline core formation : Cyclization of substituted anilines with ethoxy and cyano groups under acidic conditions .
- Piperidine coupling : Amide bond formation between the quinoline intermediate and the piperidine-4-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Structural confirmation is done via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- NMR spectroscopy : H NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., ethoxy group at δ 1.35 ppm, quinoline protons at δ 8.2–8.5 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 460.2) .
- X-ray crystallography : Used to resolve ambiguous stereochemistry in the piperidine or benzodioxin moieties when crystallization is feasible .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility and bioavailability without compromising target affinity?
- Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyls) on the benzodioxin ring or replace the ethoxy group with a polyethylene glycol (PEG) chain. Computational tools like COSMO-RS predict solubility changes .
- Bioavailability strategies : Microemulsion formulations or co-crystallization with cyclodextrins improve oral absorption. Pharmacokinetic studies in rodent models assess AUC and .
- SAR studies : Systematic substitution of the cyano group (e.g., with carboxyl or amide) balances lipophilicity and solubility .
Q. How should contradictory data in biological assays (e.g., IC50_{50}50 variability) be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%) .
- Target engagement validation : Use orthogonal methods like SPR (surface plasmon resonance) to confirm binding affinity and cellular thermal shift assays (CETSA) .
- Metabolic stability checks : Evaluate cytochrome P450 interactions via liver microsome assays to rule out off-target effects .
Q. What computational methods are effective for predicting off-target interactions or toxicity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against the ChEMBL database for potential off-targets (e.g., kinase or GPCR families) .
- Toxicity prediction : ADMETlab 2.0 or ProTox-II models assess hepatotoxicity and cardiotoxicity risks based on structural alerts (e.g., quinoline-related CYP inhibition) .
- MD simulations : GROMACS-based simulations (100 ns) analyze binding stability to the primary target vs. decoy proteins .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final amide coupling step?
- Optimize coupling reagents : Replace EDC with HATU or PyBOP for sterically hindered amines .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 80°C, improving yield by 20–30% .
- Protecting group strategy : Temporarily protect the piperidine nitrogen with Boc to prevent side reactions .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Eliminate the putative target gene (e.g., a kinase) to confirm loss of activity .
- Transcriptomic profiling : RNA-seq identifies downstream pathways affected by the compound .
- In vivo imaging : Fluorescently tagged analogs (e.g., Cy5 conjugates) track tissue distribution in zebrafish models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
